molecular formula C17H14F5NO B4550208 4-(2-METHYL-2-PROPANYL)-N-(PENTAFLUOROPHENYL)BENZAMIDE

4-(2-METHYL-2-PROPANYL)-N-(PENTAFLUOROPHENYL)BENZAMIDE

Cat. No.: B4550208
M. Wt: 343.29 g/mol
InChI Key: NBUQEHYQUDOFJQ-UHFFFAOYSA-N
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Description

4-(2-METHYL-2-PROPANYL)-N-(PENTAFLUOROPHENYL)BENZAMIDE is an organic compound characterized by its unique structure, which includes a benzamide core substituted with a 2-methyl-2-propanyl group and a pentafluorophenyl group

Scientific Research Applications

4-(2-METHYL-2-PROPANYL)-N-(PENTAFLUOROPHENYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-METHYL-2-PROPANYL)-N-(PENTAFLUOROPHENYL)BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoyl chloride with an amine under basic conditions.

    Introduction of the 2-Methyl-2-Propanyl Group: This step involves the alkylation of the benzamide core using a suitable alkylating agent, such as 2-methyl-2-propyl bromide, in the presence of a base like potassium carbonate.

    Addition of the Pentafluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-METHYL-2-PROPANYL)-N-(PENTAFLUOROPHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pentafluorophenyl group, where nucleophiles like amines or thiols can replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted benzamides with various nucleophiles.

Mechanism of Action

The mechanism of action of 4-(2-METHYL-2-PROPANYL)-N-(PENTAFLUOROPHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methyl-2-Propenyl)phenol: Similar in structure but lacks the pentafluorophenyl group.

    2-Methyl-2-Propanol: Shares the 2-methyl-2-propanyl group but differs in the rest of the structure.

    Pentafluorobenzamide: Contains the pentafluorophenyl group but lacks the 2-methyl-2-propanyl group.

Uniqueness

4-(2-METHYL-2-PROPANYL)-N-(PENTAFLUOROPHENYL)BENZAMIDE is unique due to the combination of the 2-methyl-2-propanyl and pentafluorophenyl groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

4-tert-butyl-N-(2,3,4,5,6-pentafluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F5NO/c1-17(2,3)9-6-4-8(5-7-9)16(24)23-15-13(21)11(19)10(18)12(20)14(15)22/h4-7H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUQEHYQUDOFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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